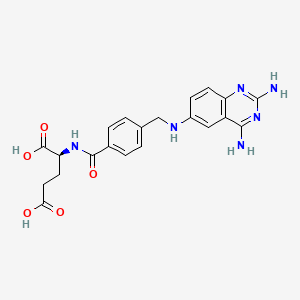![molecular formula C18H20O2S2 B14633455 [2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid CAS No. 56056-74-7](/img/structure/B14633455.png)
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid is an organic compound characterized by the presence of two phenyl rings connected via sulfanyl groups and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfanyl intermediate: The initial step involves the reaction of 4-bromothiophenol with 2-methylpropyl mercaptan under basic conditions to form 4-[(2-Methylpropyl)sulfanyl]phenyl bromide.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 2-bromophenylacetic acid in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Nitro or halogenated derivatives
科学研究应用
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study sulfanyl group interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of [2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid involves its interaction with molecular targets through its sulfanyl and phenyl groups. These interactions can modulate various biochemical pathways, including:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal transduction: It can affect signal transduction pathways by interacting with receptor proteins.
Antioxidant activity: The sulfanyl groups can scavenge reactive oxygen species, thereby exerting antioxidant effects.
相似化合物的比较
Similar Compounds
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]butyric acid: Contains a butyric acid moiety.
Uniqueness
[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid is unique due to its specific combination of sulfanyl and phenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
56056-74-7 |
|---|---|
分子式 |
C18H20O2S2 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
2-[2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C18H20O2S2/c1-13(2)12-21-15-7-9-16(10-8-15)22-17-6-4-3-5-14(17)11-18(19)20/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
InChI 键 |
ORRALYAMSOGTRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


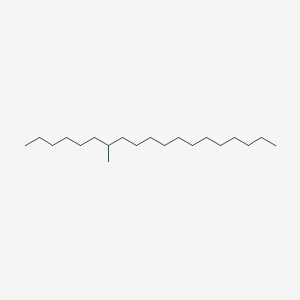
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
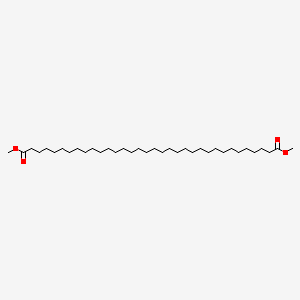

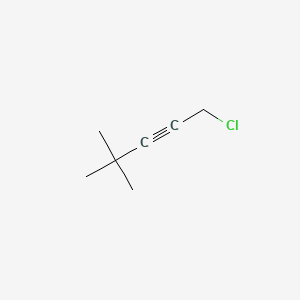

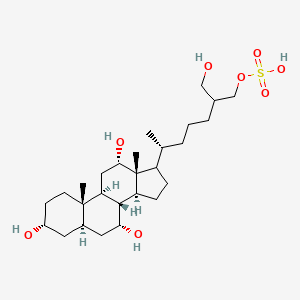
stannane](/img/structure/B14633397.png)


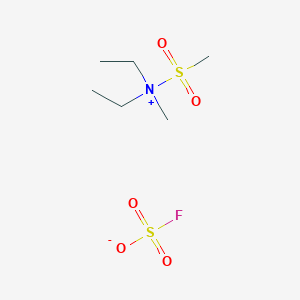
![Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid](/img/structure/B14633420.png)

